molecular formula C20H15Br3N2O3 B11551968 N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

Cat. No.: B11551968
M. Wt: 571.1 g/mol
InChI Key: MKCOXTBGZZFCQV-PGGKNCGUSA-N
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Description

N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring substituted with bromine and hydroxyl groups, and a phenoxyacetohydrazide moiety with additional bromine and methyl substitutions. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, 3-bromo-2-hydroxynaphthalene, can be synthesized through bromination of 2-hydroxynaphthalene using bromine in an appropriate solvent.

    Condensation Reaction: The naphthalene derivative is then reacted with a suitable aldehyde to form the corresponding Schiff base.

    Hydrazide Formation: The Schiff base is further reacted with 2-(2,6-dibromo-4-methylphenoxy)acetic acid hydrazide under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene or phenoxyacetohydrazide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying biological processes involving brominated compounds.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as flame retardants or UV absorbers.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as 2-hydroxy-3-bromonaphthalene and 1-hydroxy-2-bromonaphthalene share structural similarities.

    Phenoxyacetohydrazide Derivatives: Compounds like 2-(4-methylphenoxy)acetohydrazide and 2-(2,6-dichlorophenoxy)acetohydrazide are structurally related.

Uniqueness

N’-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is unique due to the combination of brominated naphthalene and phenoxyacetohydrazide moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C20H15Br3N2O3

Molecular Weight

571.1 g/mol

IUPAC Name

N-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide

InChI

InChI=1S/C20H15Br3N2O3/c1-11-6-16(22)20(17(23)7-11)28-10-18(26)25-24-9-14-13-5-3-2-4-12(13)8-15(21)19(14)27/h2-9,27H,10H2,1H3,(H,25,26)/b24-9+

InChI Key

MKCOXTBGZZFCQV-PGGKNCGUSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(C(=CC3=CC=CC=C32)Br)O)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(C(=CC3=CC=CC=C32)Br)O)Br

Origin of Product

United States

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